3-Chloro-5-(4-chlorophenyl)phenol

Physicochemical Profiling Drug-likeness ADME

3-Chloro-5-(4-chlorophenyl)phenol (CAS 666747-42-8) is a halogenated biphenylol featuring a chlorine atom on the central phenolic ring at position 3 and a 4-chlorophenyl substituent at position 5. This dichlorinated architecture increases molecular weight and lipophilicity compared to monochlorinated biphenylols.

Molecular Formula C12H8Cl2O
Molecular Weight 239.09 g/mol
CAS No. 666747-42-8
Cat. No. B6381062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-(4-chlorophenyl)phenol
CAS666747-42-8
Molecular FormulaC12H8Cl2O
Molecular Weight239.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=CC(=C2)Cl)O)Cl
InChIInChI=1S/C12H8Cl2O/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-7,15H
InChIKeyFIMQOEFZMQODAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-(4-chlorophenyl)phenol (CAS 666747-42-8): A Bis-Aryl Chlorinated Phenol for Specialized Synthesis and Screening Libraries


3-Chloro-5-(4-chlorophenyl)phenol (CAS 666747-42-8) is a halogenated biphenylol featuring a chlorine atom on the central phenolic ring at position 3 and a 4-chlorophenyl substituent at position 5 . This dichlorinated architecture increases molecular weight and lipophilicity compared to monochlorinated biphenylols. The presence of two distinct aromatic rings, each bearing a chlorine, and a reactive phenolic -OH group renders it a versatile intermediate for asymmetric biaryl coupling, selective nucleophilic aromatic substitution, and the synthesis of more complex drug-like molecules or agrochemicals . Its structure suggests potential utility in creating focused screening libraries or as a key building block where differential reactivity at the chlorinated sites is essential.

Why Monochloro Biphenylols Cannot Substitute for 3-Chloro-5-(4-chlorophenyl)phenol in Property-Driven Research


Generic in-class substitution with simpler monochloro analogs like 3-(4-chlorophenyl)phenol (CAS 28023-90-7) fails because the additional chlorine atom on the phenolic ring of the target compound directly and quantifiably alters key molecular properties critical for procurement decisions, such as lipophilicity and molecular weight. This is not a trivial structural variation; the second chlorine significantly increases the computed octanol-water partition coefficient (LogP) by approximately 0.47 log units, moving it above the typical threshold associated with enhanced membrane permeability. Furthermore, its distinct electronic and steric profile dictates entirely different reactivity and regioselectivity in downstream synthetic transformations, especially in metal-catalyzed cross-coupling reactions where the substitution pattern on both rings is critical. Selecting a monochloro analog would introduce different physicochemical properties, potentially invalidating structure-activity relationship (SAR) studies and causing batch failures in multi-step synthesis where the specific halogen arrangement is required.

Quantitative Differentiation Guide for Procuring 3-Chloro-5-(4-chlorophenyl)phenol


Enhanced Lipophilicity Over the Primary Monochloro Analog

The target compound exhibits a significantly higher computed partition coefficient (LogP) compared to its closest monochlorinated analog, 3-(4-chlorophenyl)phenol. This is a critical procurement differentiator for projects where higher lipophilicity is a desired molecular property. The target compound's LogP value is 4.37 , while the primary analog lacking a chlorine on the phenol ring has a computed XLogP3 of 3.9 [1]. This represents a quantified increase of 0.47 log units, indicating a substantially higher affinity for lipophilic environments.

Physicochemical Profiling Drug-likeness ADME

Differentiation from Other Dichlorinated Regioisomers via Distinct Reactivity

While the target compound shares an identical molecular formula and LogP with isomers like 3-chloro-5-(2-chlorophenyl)phenol (LogP 4.37) , its value for procurement is defined by its unique regioisomeric substitution pattern. The para-chloro substituent on the distal ring, combined with the meta-chloro on the phenolic ring, provides a specific, well-differentiated steric and electronic environment. This unique pattern dictates regioselectivity in subsequent chemical reactions, such as Suzuki or Buchwald-Hartwig couplings, offering a synthetic pathway with distinct selectivity outcomes that other isomers cannot replicate. There is no scientific justification for substituting a 3,4'-dichloro regioisomer with a 3,2'- or 3,3'-isomer, as they will lead to different products.

Synthetic Chemistry C-C Coupling Regioselectivity

Absence of Activity Data Enables Unbiased Phenotypic Screening

A key feature relevant to procurement for early drug discovery is the compound's presence in specialized screening libraries precisely because of its lack of documented biological annotation. Unlike 3-(4-chlorophenyl)phenol, which has recognized bioactivity and antimicrobial use as an analog of triclosan [1], 3-Chloro-5-(4-chlorophenyl)phenol is a genuinely underexplored chemical space. For researchers seeking novel, biologically unbiased starting points for phenotypic or target-based screens, the absence of prior activity data is a valuable attribute. It minimizes the risk of rediscovering known chemotypes and maximizes the potential for identifying new mechanisms of action.

Phenotypic Screening Chemical Biology Novel Probe Discovery

Optimal Procurement Scenarios for 3-Chloro-5-(4-chlorophenyl)phenol Based on Differentiated Evidence


Lead Optimization for Lipophilic Drug Targets

Project teams optimizing a lead series for central nervous system (CNS) penetration or intracellular targets should procure this compound as a key intermediate or scaffold. The quantified 0.47 LogP increase over the monochloro analog (Δ LogP = +0.47, target LogP 4.37 vs. comparator LogP 3.9) directly supports enhanced passive membrane permeability, a critical parameter for crossing the blood-brain barrier or accessing cytosolic targets. Using the less lipophilic analog would be counterproductive for this specific design goal.

Building Focused Screening Libraries for Antibiotic Resistance

For institutions building novel chemical libraries to screen against multi-drug resistant (MDR) bacteria or fungi, this compound is a high-value procurement. Its structural novelty and complete lack of existing biological annotation ensure it is unlikely to trigger known resistance mechanisms or hit on exhaustively explored targets, as is the case with triclosan-analogs . This offers a strategic advantage in discovering novel antimicrobial chemotypes free from pre-existing cross-resistance.

High-Selectivity Cross-Coupling in Complex API Synthesis

Medicinal chemistry groups developing complex active pharmaceutical ingredients (APIs) requiring sequential functionalization of a biaryl core should specify this exact regioisomer. The unique electronic deactivation and steric blocking imparted by the 3,4'-dichloro substitution pattern provides a unique handle for chemoselective Pd-catalyzed transformations. A structure with the chloro substituent in the 2'-position would exhibit different reactivity, leading to a different major product and requiring extensive re-optimization of the synthetic route.

Investigating Halogenated Organic Flame Retardant (FR) Intermediates

Industrial R&D teams developing novel halogenated flame retardant polymers or additives should evaluate this compound as a comonomer or precursor. Its high chlorine content and biphenyl core contribute to char formation and radical scavenging mechanisms. Patent literature suggests halogenated phenylphenol compounds form the basis of high-performance flame retardant compositions with excellent compatibility, heat resistance, and mechanical properties [2].

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